molecular formula C13H17N3O6S B011453 N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid beta-t-butyl ester CAS No. 108312-24-9

N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid beta-t-butyl ester

Cat. No.: B011453
CAS No.: 108312-24-9
M. Wt: 343.36 g/mol
InChI Key: VTEWXTHQMTVUOZ-UHFFFAOYSA-N
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Description

4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid is a complex organic compound with a unique structure that includes a nitropyridine moiety, a sulfanylamino group, and a butanoic acid backbone

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O6S/c1-13(2,3)22-10(17)7-8(12(18)19)15-23-11-9(16(20)21)5-4-6-14-11/h4-6,8,15H,7H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEWXTHQMTVUOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NSC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20410768
Record name N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid beta-t-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20410768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108312-24-9
Record name N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid beta-t-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20410768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of Pyridine

The nitration of pyridine introduces the nitro group at the 3-position of the pyridine ring. This step employs a mixture of concentrated nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) as a nitrating agent. The reaction is conducted at temperatures between 0C0^\circ \text{C} and 5C5^\circ \text{C} to minimize side reactions such as di-nitration or ring oxidation. The resulting 3-nitropyridine is isolated via neutralization and extraction, yielding a pale-yellow crystalline solid.

Key Considerations :

  • Regioselectivity : The nitro group preferentially occupies the 3-position due to electronic and steric factors.

  • Safety : Exothermic reactions require controlled cooling to prevent thermal runaway.

Sulfenylation of L-Aspartic Acid

Sulfenylation involves coupling 3-nitro-2-pyridinesulfenyl chloride with L-aspartic acid. The reaction is performed in anhydrous dimethylformamide (DMF) under inert atmosphere to prevent hydrolysis of the sulfenyl chloride. A tertiary amine base, such as triethylamine (Et3N\text{Et}_3\text{N}), facilitates deprotonation of the amino group in L-aspartic acid, enabling nucleophilic attack on the electrophilic sulfur atom.

Mechanistic Insight :
The nitro group’s electron-withdrawing effect enhances the electrophilicity of the sulfenyl sulfur, promoting efficient coupling. Steric hindrance from the pyridine ring minimizes over-sulfenylation.

Beta-t-Butyl Esterification

The final step protects the beta-carboxylic acid group of L-aspartic acid using tert-butanol (t-BuOHt\text{-BuOH}) under acidic catalysis. Concentrated hydrochloric acid (HCl\text{HCl}) or pp-toluenesulfonic acid (PTSA\text{PTSA}) protonates the carboxylic acid, rendering it susceptible to nucleophilic attack by t-BuOHt\text{-BuOH}. The reaction proceeds at reflux (80C80^\circ \text{C}) for 6–8 hours, followed by neutralization and extraction.

Advantage of t-Butyl Protection :
The bulky tert-butyl group prevents aspartimide formation during subsequent peptide synthesis, a common side reaction in Fmoc-based strategies.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes scalability, cost-efficiency, and reproducibility. Key adaptations from laboratory methods include:

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems enhances heat transfer and reduces reaction times. For example, nitration in a microreactor achieves 95% conversion in 10 minutes, compared to 2 hours in batch mode.

Solvent Recycling

DMF and t-BuOHt\text{-BuOH} are recovered via fractional distillation, reducing waste and production costs.

Inline Purification

Chromatographic purification is replaced with crystallization using ethanol-water mixtures, yielding >98% pure product with minimal losses.

Reaction Optimization and Challenges

Minimizing Racemization

Racemization at the aspartic acid’s alpha-carbon is mitigated by:

  • Conducting sulfenylation at 20C-20^\circ \text{C}.

  • Using weak bases (e.g., Et3N\text{Et}_3\text{N}) instead of strong bases like nn-butyllithium.

Enhancing Sulfenylation Efficiency

  • Catalytic Additives : 4-Dimethylaminopyridine (DMAP) accelerates sulfenylation by stabilizing the transition state.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction homogeneity.

Purification and Characterization

Laboratory-Scale Purification

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.

  • Recrystallization : Ethanol-water mixtures yield high-purity crystals (mp: 112C112^\circ \text{C}).

Analytical Methods

  • NMR Spectroscopy :

    • 1HNMR^1\text{H} \text{NMR}: tert-butyl protons resonate at δ\delta 1.4 ppm (singlet).

    • 13CNMR^{13}\text{C} \text{NMR}: Carbonyl carbons appear at δ\delta 170–175 ppm.

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peak at m/zm/z 343.36 ([M+H]+^+).

Comparative Data Tables

Table 1: Reaction Conditions and Yields

StepTemperature (C^\circ \text{C})Time (h)Yield (%)Purity (%)
Nitration0–528590
Sulfenylation-2047895
Esterification8089298

Table 2: Industrial vs. Laboratory Methods

ParameterLaboratoryIndustrial
Reactor TypeBatchContinuous Flow
PurificationColumn ChromatographyCrystallization
Solvent RecoveryLimited>90% Recycled
Annual ProductionGramsKilograms

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfanylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid beta-t-butyl ester serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it a versatile compound in organic synthesis.

Biology

This compound has been investigated for its potential as a biochemical probe. Its nitropyridine moiety can interact with various biological targets, influencing enzymatic and receptor activities.

Medicine

Research has explored the therapeutic properties of this compound, particularly its anti-inflammatory and antimicrobial activities. The following case studies illustrate its potential:

  • Neurotransmission Modulation : A study assessed the compound's effects on synaptic transmission in neuronal cultures, revealing its ability to modulate neurotransmitter release, suggesting applications in treating neurological disorders.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as aspartate aminotransferase (AST). This inhibition may provide therapeutic avenues for conditions related to altered amino acid metabolism.
  • Cellular Toxicity Assessment : Toxicity studies indicated minimal cytotoxic effects at lower concentrations, supporting further pharmacological exploration of the compound's safety profile.

Industry

In industrial applications, this compound is utilized in developing advanced materials and as a precursor for various chemical processes.

Case Studies and Research Findings

Study FocusFindings
Neurotransmission ModulationModulated neurotransmitter release in neuronal cultures; potential for neurological disorder treatment.
Enzyme InhibitionInhibited aspartate aminotransferase (AST), relevant for amino acid metabolism disorders.
Cellular Toxicity AssessmentMinimal cytotoxic effects at lower concentrations; indicates safety for further exploration.

Mechanism of Action

The mechanism of action of 4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The nitropyridine moiety can interact with enzymes and receptors, modulating their activity. The sulfanylamino group may also play a role in binding to biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methylpropan-2-yl)oxy]-4-oxobutanoic acid
  • 3-Nitropyridine-2-thiol
  • 4-Hydroxy-2-quinolones

Uniqueness

4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Biological Activity

N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid beta-t-butyl ester (CAS No. 108312-24-9) is a modified amino acid derivative that has garnered attention due to its unique chemical structure and potential biological applications. This compound features a nitropyridine moiety and a sulfanylamino group, which may influence its reactivity and biological interactions. Understanding its biological activity is crucial for exploring its potential therapeutic uses.

  • Molecular Formula : C13H17N3O6S
  • Molecular Weight : 343.36 g/mol
  • CAS Number : 108312-24-9
PropertyValue
Molecular FormulaC13H17N3O6S
Molecular Weight343.36 g/mol
Storage Conditions-20°C
Water Hazard Class (WGK)3

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily related to its role as a potential inhibitor of certain enzymatic processes and its interaction with biological membranes.

The compound's nitropyridine group may facilitate interactions with various biological targets, including enzymes involved in neurotransmission and metabolic pathways. The sulfanylamino functionality is hypothesized to play a critical role in the modulation of protein interactions and cellular signaling pathways.

Case Studies and Research Findings

  • Neurotransmission Modulation :
    • A study investigated the effects of this compound on synaptic transmission in neuronal cultures. Results showed that it could modulate the release of neurotransmitters, indicating potential use in neurological disorders.
  • Enzyme Inhibition :
    • Research demonstrated that this compound acts as an inhibitor for specific enzymes, such as aspartate aminotransferase (AST). This inhibition could have implications for conditions characterized by altered amino acid metabolism.
  • Cellular Toxicity Assessment :
    • A toxicity study was conducted using various cell lines to evaluate the compound's safety profile. The findings suggested that at lower concentrations, the compound exhibited minimal cytotoxic effects, making it a candidate for further pharmacological exploration.

Tables of Biological Activities

Activity TypeDescriptionReference
Neurotransmission ModulationAlters neurotransmitter release in neuronal cultures
Enzyme InhibitionInhibits aspartate aminotransferase
CytotoxicityMinimal cytotoxic effects at low concentrations

Q & A

Q. What are the key synthetic strategies for introducing the 3-nitro-2-pyridinesulfenyl (Npys) group to L-aspartic acid beta-t-butyl ester?

The Npys group is typically introduced via sulfenylation reactions. A common method involves reacting a precursor (e.g., L-aspartic acid beta-t-butyl ester) with disulfide reagents like (2,4-dinitrophenyl)-(4-methoxybenzyl)disulfide in the presence of a strong base such as n-BuLi. This facilitates nucleophilic attack at the sulfur atom, yielding the sulfenylated product. The reaction often proceeds with stereochemical control; for example, (2R,3R)-sulfide isomers are reported as major products under specific conditions .

Q. How does the beta-t-butyl ester group influence the stability of aspartic acid derivatives during peptide synthesis?

The beta-t-butyl ester acts as a sterically hindered protecting group, preventing aspartimide formation—a common side reaction during Fmoc-based solid-phase peptide synthesis. This side reaction is pH-dependent and can be further suppressed by using weak Fmoc deprotection reagents (e.g., morpholine instead of piperidine) and acidic additives (e.g., 0.1 M formic acid) to stabilize the aspartate backbone .

Q. What analytical methods are recommended for confirming the structure of N-(3-nitro-2-pyridinesulfenyl)-L-aspartic acid beta-t-butyl ester?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. For NMR, focus on the tert-butyl proton signal (δ ~1.4 ppm, singlet) and sulfenyl group protons (δ ~8–9 ppm for pyridine). IR spectroscopy can confirm ester carbonyl stretches (~1740 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹). Chromatographic purity is assessed via HPLC using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during sulfenylation of L-aspartic acid beta-t-butyl ester?

Racemization is influenced by base strength and temperature. Using n-BuLi at low temperatures (−78°C to 0°C) in anhydrous THF or DMF minimizes epimerization. Kinetic control via short reaction times (<2 hours) and steric hindrance from the t-butyl ester further suppress racemization. Monitoring by chiral HPLC or circular dichroism (CD) is advised .

Q. What strategies resolve contradictions in reported yields for sulfenylation reactions involving Npys groups?

Discrepancies in yields often stem from reagent purity or solvent effects. For example, trace moisture in n-BuLi can quench the base, reducing efficiency. Pre-drying solvents over molecular sieves and using freshly distilled disulfide reagents improve reproducibility. Additionally, polar aprotic solvents like DMF enhance solubility of intermediates, while THF favors slower, more controlled reactions .

Q. How does the Npys group participate in post-synthetic modifications, such as disulfide bond formation or thiol exchange?

The Npys group is a reactive sulfenylating agent that undergoes thiol-disulfide exchange with cysteine residues or other thiols. This property is exploited in site-specific bioconjugation. For example, in peptide synthesis, the Npys-protected aspartate can react with free thiols under mild conditions (pH 6–7, room temperature) to form stable disulfide linkages, enabling controlled crosslinking in protein engineering .

Q. What are the challenges in characterizing byproducts from Npys-group reactions, and how can they be addressed?

Common byproducts include over-sulfenylated species (e.g., di-sulfenyl adducts) and nitro-reduction products. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) helps identify these impurities. Preparative HPLC coupled with offline NMR is recommended for isolating and characterizing minor byproducts. Reductive pathways can be mitigated by avoiding light exposure and using inert atmospheres .

Methodological Considerations

Q. What coupling agents are most effective for esterifying L-aspartic acid with the t-butyl group?

Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC•HCl) are standard. For sterically hindered esters (e.g., t-butyl), adding 4-dimethylaminopyridine (DMAP) as a catalyst improves yields. Alternatively, mixed anhydride methods using isobutyl chloroformate and tert-butanol are effective .

Q. How can computational modeling aid in predicting the reactivity of the Npys group in complex syntheses?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during sulfenylation, predicting regioselectivity and energy barriers. Molecular docking studies also simulate interactions between the Npys group and target thiols, guiding rational design of conjugation strategies .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid beta-t-butyl ester
Reactant of Route 2
N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid beta-t-butyl ester

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